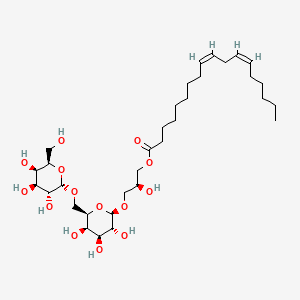

Gingerglycolipid B

Description

This compound is a natural product found in Zingiber officinale with data available.

Properties

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISGSDYAIIBMO-UMLSMIIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316111 | |

| Record name | Gingerglycolipid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88168-90-5 | |

| Record name | Gingerglycolipid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88168-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerglycolipid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerglycolipid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gingerglycolipid B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerglycolipid B is a galactosylglycerol derivative first identified in the rhizomes of Zingiber officinale Roscoe (ginger). This document provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a particular focus on its potential as an anti-ulcer agent. Detailed experimental protocols for its isolation and characterization, based on the original discovery and subsequent analytical methods, are presented. Quantitative data on its biological activity are summarized, and a plausible signaling pathway involved in its anti-inflammatory effects is proposed. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first discovered and isolated by a team of Japanese researchers, M. Yoshikawa, S. Yamaguchi, K. Kunimi, and H. Matsuda, as detailed in their 1994 publication in the Chemical and Pharmaceutical Bulletin.[1] The compound was identified during an investigation into the stomachic principles of ginger rhizomes (Zingiberis Rhizoma) originating from Taiwan.

The primary and, to date, only known natural source of this compound is the rhizome of Zingiber officinale.[1] It is one of three related monoacyldigalactosylglycerols, designated Gingerglycolipids A, B, and C, that were isolated concurrently. These compounds were found alongside a potent anti-ulcer principle, 6-gingesulfonic acid.

Table 1: Discovery and Source of this compound

| Attribute | Description | Reference |

| Compound Name | This compound | [1] |

| Year of Discovery | 1994 | [1] |

| Discoverers | M. Yoshikawa, S. Yamaguchi, K. Kunimi, H. Matsuda | [1] |

| Natural Source | Rhizomes of Zingiber officinale Roscoe (Ginger) | [1] |

| Co-isolated Compounds | Gingerglycolipid A, Gingerglycolipid C, 6-gingesulfonic acid | [1] |

Experimental Protocols

Isolation of this compound

The following protocol is based on the original methodology described by Yoshikawa et al. (1994) for the isolation of this compound from ginger rhizomes.

Diagram 1: Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

Methodology:

-

Extraction: Dried rhizomes of Zingiber officinale are subjected to extraction with methanol (MeOH).

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a residue.

-

Solvent Partitioning: The residue is partitioned between ethyl acetate (EtOAc) and water. The aqueous layer, containing the more polar compounds including glycolipids, is collected.

-

Column Chromatography (Diaion HP-20): The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of water, 30% aqueous MeOH, 60% aqueous MeOH, MeOH, and finally acetone. The fraction eluted with 60% aqueous MeOH is collected.

-

Silica Gel Column Chromatography: The 60% MeOH eluate is further purified by silica gel column chromatography using a chloroform-methanol solvent gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are subjected to preparative reversed-phase HPLC on an ODS (octadecylsilane) column with 85% aqueous MeOH as the mobile phase to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of chemical and physicochemical methods, including:

-

Acid Hydrolysis: To identify the constituent monosaccharides and the fatty acid moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR for determining the connectivity of protons and carbons, and the stereochemistry of the glycosidic linkages.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is its anti-ulcer effect. While the original study by Yoshikawa et al. (1994) established this activity, specific quantitative data for the isolated compound is limited in the publicly available literature. However, studies on ginger extracts containing these glycolipids have demonstrated significant gastroprotective effects.

Table 2: Reported Biological Activity of this compound and Related Extracts

| Biological Activity | Model | Preparation | Key Findings | Reference |

| Anti-ulcer | Gastric ulcer models in rats | Isolated Gingerglycolipids A, B, and C | Potent anti-ulcer activity was observed. | [1] |

| Gastroprotective | Ethanol/HCl-induced gastric lesions in rats | Ginger extract (containing glycolipids) | Significant reduction in gastric lesions. | |

| Anti-inflammatory | In vitro and in vivo models | Ginger extracts | Inhibition of pro-inflammatory markers. |

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-ulcer and potential anti-inflammatory effects have not been fully elucidated. However, based on the known anti-inflammatory properties of ginger and the structure of this compound, a plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Diagram 2: Plausible NF-κB Signaling Pathway Modulation by this compound

Caption: Plausible inhibition of the NF-κB pathway by this compound.

Proposed Mechanism:

-

Inflammatory Stimuli: In the gastric mucosa, inflammatory stimuli such as infection with Helicobacter pylori or the use of nonsteroidal anti-inflammatory drugs (NSAIDs) can activate cell surface receptors like Toll-like receptors (TLRs).

-

IKK Activation: This activation leads to the recruitment of adaptor proteins and the subsequent activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2, leading to their transcription and subsequent inflammation and tissue damage.

-

Inhibition by this compound: It is hypothesized that this compound may exert its anti-inflammatory and gastroprotective effects by inhibiting one of the key steps in this pathway, potentially the activation of the IKK complex. This would prevent the degradation of IκBα and keep NF-κB sequestered in the cytoplasm, thereby reducing the expression of pro-inflammatory mediators.

Conclusion and Future Directions

This compound, a monoacyldigalactosylglycerol from Zingiber officinale, represents a promising natural product with demonstrated anti-ulcer activity. While its initial discovery and isolation have been documented, further research is required to fully characterize its pharmacological profile. Future studies should focus on:

-

Developing optimized and scalable methods for the isolation and purification of this compound.

-

Conducting detailed dose-response studies to quantify its anti-ulcer and anti-inflammatory efficacy.

-

Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Evaluating its potential for synergistic effects with other bioactive compounds from ginger.

A deeper understanding of this compound will be invaluable for its potential development as a therapeutic agent for gastric ulcers and other inflammatory conditions.

References

The Putative Biosynthesis of Gingerglycolipid B in Zingiber officinale: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Gingerglycolipid B, a galactosylglycerol derivative found in Zingiber officinale (ginger). Due to a lack of specific experimental elucidation in ginger, this document outlines a putative pathway constructed from the well-established general glycerolipid and galactolipid biosynthesis pathways in plants. This guide also presents detailed, plausible experimental protocols for the future elucidation of this pathway and summarizes quantitative data on other major bioactive compounds in ginger to provide context for analytical methodologies.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the fundamental glycerolipid metabolism pathway, commencing with glycerol-3-phosphate (G3P). The pathway involves a series of enzymatic reactions, including acylation, dephosphorylation, and glycosylation steps.

The proposed pathway can be summarized as follows:

-

Acylation of Glycerol-3-Phosphate: The pathway begins with the sequential acylation of glycerol-3-phosphate (G3P). A glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from acyl-CoA or acyl-ACP to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). Subsequently, a lysophosphatidic acid acyltransferase (LPAAT) acylates the sn-2 position to yield phosphatidic acid (PA).

-

Formation of Diacylglycerol (DAG): Phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP) to produce sn-1,2-diacylglycerol (DAG), a key intermediate in the synthesis of various glycerolipids.

-

First Glycosylation Step: A UDP-galactose:diacylglycerol galactosyltransferase (monogalactosyldiacylglycerol synthase, MGDG synthase) transfers a galactose moiety from UDP-galactose to the sn-3 position of DAG, forming monogalactosyldiacylglycerol (MGDG).

-

Second Glycosylation Step: Subsequently, a galactolipid:galactolipid galactosyltransferase (digalactosyldiacylglycerol synthase, DGDG synthase) adds a second galactose unit, likely in an α-1,6 linkage to the first galactose, to yield digalactosyldiacylglycerol (DGDG).

-

Final Acylation: The final step is the acylation of the glycerol backbone, where a specific acyltransferase attaches linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid) to form the final this compound molecule, which is structurally 1-O-acyl-3-O-(6'-O-α-D-galactosyl-β-D-galactosyl)-sn-glycerol.[1]

Below is a diagram illustrating this putative pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in Zingiber officinale in the available scientific literature. The majority of quantitative analyses on ginger focus on the pungent compounds, such as gingerols and shogaols. The table below presents representative data for these compounds to illustrate the typical concentrations found in ginger and the analytical precision of the methods used.

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| [2]-Gingerol | 0.2 - 7.4 | HPTLC-ESI-HRMS | [1] |

| [3]-Gingerol | Not explicitly quantified, but detected | HPTLC-ESI-HRMS | [1] |

| [4]-Gingerol | Not explicitly quantified, but detected | HPTLC-ESI-HRMS | [1] |

| [2]-Shogaol | 0.2 - 3.0 | HPTLC-ESI-HRMS | [1] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway of this compound would require a multi-step experimental approach. Below are detailed methodologies for key experiments that would be essential for this purpose.

Extraction and Profiling of Glycolipids

This protocol describes a method for the extraction and profiling of total polar glycerol lipids from Zingiber officinale rhizomes, which would be the first step in identifying and quantifying this compound and its precursors.

Materials and Reagents:

-

Fresh Zingiber officinale rhizome

-

Liquid nitrogen

-

Chloroform

-

Methanol

-

Isopropanol

-

0.9% KCl solution

-

Silica gel for Thin Layer Chromatography (TLC)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Flash-freeze fresh ginger rhizome in liquid nitrogen and grind to a fine powder.

-

Lipid Extraction:

-

To 1 g of powdered tissue, add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the mixture thoroughly.

-

Add 2 mL of 0.9% KCl solution and vortex.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Collect the lower phase and dry it under a stream of nitrogen.

-

-

Lipid Profiling:

-

TLC Analysis: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the extract on a silica TLC plate and develop the plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). Visualize the lipid classes by staining with iodine vapor or specific reagents for glycolipids (e.g., orcinol-sulfuric acid).

-

HPLC-MS Analysis: For detailed profiling and quantification, subject the lipid extract to HPLC separation on a silica or reverse-phase column coupled to a mass spectrometer. This will allow for the identification of this compound and its potential precursors based on their mass-to-charge ratio and fragmentation patterns.

-

Enzyme Assays

To confirm the activity of the proposed enzymes in the pathway, in vitro assays using protein extracts from ginger rhizomes would be necessary.

General Protocol for a Glycosyltransferase Assay:

-

Protein Extraction: Homogenize fresh ginger rhizome in an appropriate buffer to extract total proteins.

-

Assay Mixture: Prepare a reaction mixture containing the protein extract, a lipid acceptor substrate (e.g., DAG for MGDG synthase activity), and a radiolabeled donor substrate (e.g., UDP-[¹⁴C]galactose).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Separation: Stop the reaction and extract the lipids. Separate the radiolabeled product (e.g., [¹⁴C]MGDG) from the unreacted substrate using TLC.

-

Quantification: Scrape the spot corresponding to the product from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

Gene Identification and Expression Analysis

Identifying the genes encoding the biosynthetic enzymes and analyzing their expression patterns can provide strong evidence for the proposed pathway.

-

Homology-Based Gene Identification: Use the amino acid sequences of known glycerolipid and galactolipid biosynthesis enzymes from other plant species (e.g., Arabidopsis thaliana) to search for homologous genes in a Zingiber officinale transcriptome database.

-

RT-qPCR Analysis: Design primers for the identified candidate genes. Extract RNA from different tissues of the ginger plant (rhizome, leaves, stem) and at different developmental stages. Perform reverse transcription quantitative PCR (RT-qPCR) to determine the expression levels of the candidate genes. Higher expression in the rhizome, where this compound is expected to be synthesized, would support their involvement in the pathway.

The following diagram outlines a generalized workflow for the elucidation of the this compound biosynthesis pathway.

Conclusion

This technical guide has outlined a putative biosynthetic pathway for this compound in Zingiber officinale, based on established knowledge of plant lipid metabolism. While direct experimental evidence in ginger is currently lacking, the proposed pathway provides a solid framework for future research. The detailed experimental protocols described herein offer a roadmap for researchers to elucidate this pathway, which will be crucial for understanding the complete biochemical profile of this medicinally important plant and for potential applications in drug development and metabolic engineering. Further investigation is required to identify the specific enzymes and genes involved in ginger and to quantify the flux through this pathway.

References

- 1. Frontiers | Diversity in Biosynthetic Pathways of Galactolipids in the Light of Endosymbiotic Origin of Chloroplasts [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 4. Cholesterol biosynthesis inhibitory component from Zingiber officinale Roscoe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Gingerglycolipid B: A Scientific Overview

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) has a long and storied history in traditional medicine, valued for its wide array of therapeutic properties. Modern scientific inquiry has identified a multitude of bioactive compounds within ginger, including the well-studied gingerols and shogaols, which are often credited with its anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Among the lesser-known constituents is Gingerglycolipid B, a monoacyldigalactosylglycerol that has been isolated from ginger rhizomes.[3] This technical guide aims to synthesize the current understanding of this compound, focusing on its reported therapeutic effects, and to provide a framework for future research and development.

While extensive research has illuminated the pharmacological activities of many ginger components, specific data on this compound remains limited. This document will present the available information on this compound and, where direct evidence is lacking, will draw upon the broader knowledge of ginger's bioactivity to contextualize its potential therapeutic applications.

Chemical and Structural Profile

This compound is classified as a glycosylmonoacylglycerol, a type of glycolipid characterized by a glycerol backbone linked to a fatty acid and a carbohydrate moiety.[4] Specifically, it is a galactosylglycerol derivative.[5] The structural elucidation of this compound and its related compounds, Gingerglycolipids A and C, was a significant step in understanding the chemical diversity of ginger.[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 88168-90-5 |

| Molecular Formula | C33H58O14 |

| Molecular Weight | 678.8 g/mol |

| Class | Glycosylmonoacylglycerols |

Reported Therapeutic Effects: A Nascent Field

Direct research into the specific therapeutic effects of this compound is still in its early stages. However, initial studies and the broader context of ginger's pharmacology provide some intriguing possibilities.

Potential Anti-Ulcer Activity

One of the earliest mentions of this compound in scientific literature is in the context of its isolation alongside 6-gingesulfonic acid, a compound that demonstrated more potent anti-ulcer activity than 6-gingerol and 6-shogaol.[6][7] While the study did not directly assess the anti-ulcer properties of this compound, its co-isolation with a potent anti-ulcer agent suggests a potential area for future investigation.

Extrapolating Potential Therapeutic Avenues from Ginger's Bioactivity

Given the limited direct evidence for this compound's therapeutic effects, it is instructive to consider the well-documented activities of other ginger constituents. These compounds may offer clues to the potential pharmacological profile of this compound and provide a rationale for future experimental exploration.

Anti-Inflammatory and Antioxidant Properties

Ginger is widely recognized for its potent anti-inflammatory and antioxidant properties.[1] Bioactive compounds in ginger, such as 6-gingerol and 6-shogaol, have been shown to inhibit the production of inflammatory mediators like prostaglandin E2 and pro-inflammatory cytokines such as TNF-α and IL-1β.[1] They can also modulate key signaling pathways involved in inflammation, including the NF-κB and MAPK pathways.[1][8]

Experimental Workflow: Investigating Anti-Inflammatory Effects

Caption: Proposed workflow for evaluating the anti-inflammatory effects of this compound.

Anticancer Potential

Numerous studies have highlighted the cancer chemopreventive properties of ginger and its components.[9] Compounds like 6-gingerol and 10-gingerol have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and leukemia cells.[9] The proposed mechanisms include the induction of apoptosis and the downregulation of proteins involved in tumor progression and angiogenesis, such as MMP-2 and MMP-9.[9]

Signaling Pathway: Potential Anti-Cancer Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB020976) - FooDB [foodb.ca]

- 5. This compound | C33H58O14 | CID 10009754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects | Semantic Scholar [semanticscholar.org]

- 8. Dried Ginger (Zingiber officinalis) Inhibits Inflammation in a Lipopolysaccharide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Mechanism of Action of Gingerglycolipid B: A Review of Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the in vitro mechanism of action of Gingerglycolipid B, a galactosylglycerol derivative isolated from ginger (Zingiber officinale). Despite its identification and association with certain biological activities, a comprehensive review of the existing scientific literature reveals a significant scarcity of detailed mechanistic studies specifically focused on this compound. This document summarizes the available information on this compound and provides a broader context by detailing the well-established in vitro mechanisms of other bioactive compounds found in ginger, which may offer insights into the potential activities of gingerglycolipids.

This compound: Current State of Research

This compound, along with Gingerglycolipids A and C, was first isolated from the rhizome of Zingiber officinale.[1][2] These monoacyldigalactosylglycerols were identified during investigations into the stomachic and anti-ulcer principles of ginger.[1][2] While these compounds have been noted for their potential anti-ulcer properties, the specific in vitro molecular mechanisms underlying this effect have not been elucidated in the available scientific literature.[1][2] Further research is required to determine the precise signaling pathways and molecular targets of this compound.

Inferred Mechanisms from Other Bioactive Ginger Compounds

In the absence of direct data on this compound, this guide will focus on the well-documented in vitro mechanisms of other prominent ginger-derived compounds, namely gingerols and shogaols. These compounds have been extensively studied for their anti-inflammatory effects, which are primarily attributed to their interaction with key signaling pathways involved in inflammation.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

A significant body of research has demonstrated that certain ginger compounds selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in maintaining the integrity of the gastrointestinal lining.

Several gingerol and shogaol derivatives have been shown to be effective COX-2 inhibitors.[3]

Table 1: Quantitative Data on COX-2 Inhibition by Ginger Compounds

| Compound | IC50 Value (COX-2) | Reference |

| 10-Shogaol | 7.5 µM | [1] |

| 8-Shogaol | 17.5 µM | [1] |

| 10-Gingerol | 32.0 µM | [1] |

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on ginger extracts and their active constituents have shown potent inhibitory effects on the activation of NF-κB.[4][5]

The anti-inflammatory mechanism of steamed ginger extract has been linked to the suppression of NF-κB activation in animal models of gastric injury.[5][6] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines. While these studies were conducted on extracts, they point towards a key anti-inflammatory mechanism of ginger's bioactive components.

Experimental Protocols

To provide a practical context for the investigation of the anti-inflammatory properties of natural compounds, a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay is outlined below.

Example Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (e.g., this compound)

-

Positive control (e.g., a known COX inhibitor like celecoxib)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the vehicle control, positive control, or the test compound at various concentrations.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction and add the detection probe according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Potential Signaling Pathways

While a specific signaling pathway for this compound cannot be depicted due to a lack of data, the following diagram illustrates the general anti-inflammatory mechanisms of other well-researched ginger compounds. This serves as a conceptual framework for potential future investigations into this compound.

Caption: General anti-inflammatory pathways targeted by ginger compounds.

Conclusion and Future Perspectives

For researchers and drug development professionals, this compound represents an under-explored component of ginger's medicinal properties. Future in vitro studies should aim to:

-

Elucidate the specific molecular targets of this compound.

-

Investigate its effects on key inflammatory pathways, including COX and NF-κB.

-

Determine its potential synergistic or antagonistic effects with other ginger compounds.

-

Explore its mechanism of action in the context of its reported anti-ulcer activity.

Such research will be crucial in fully understanding the therapeutic potential of this compound and the overall pharmacological profile of ginger.

References

- 1. Stomachic principles in ginger. III. An anti-ulcer principle, 6-gingesulfonic acid, and three monoacyldigalactosylglycerols, gingerglycolipids A, B, and C, from Zingiberis Rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Gingesulfonic acid, a new anti-ulcer principle, and gingerglycolipids A, B, and C, three new monoacyldigalactosylglycerols, from zingiberis rhizoma originating in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-ulcer and antioxidant activity of GutGardTM. | Indian J Exp Biol; 2010 Mar; 48(3): 269-274 | IMSEAR [pesquisa.bvsalud.org]

- 4. scispace.com [scispace.com]

- 5. Antiulcer Activity of Steamed Ginger Extract against Ethanol/HCl-Induced Gastric Mucosal Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Structural Analogs of Gingerglycolipid B: A Technical Guide to Gingerglycolipids A and C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) has a long history of use in traditional medicine for a variety of ailments, including gastrointestinal complaints. Modern scientific investigation has identified a diverse array of bioactive compounds within ginger rhizomes, contributing to its pharmacological effects. Among these are the gingerglycolipids, a class of monoacyldigalactosylglycerols. While Gingerglycolipid B is a known constituent, its structural analogs, Gingerglycolipid A and Gingerglycolipid C, have also been isolated and identified as having significant biological activity.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current knowledge on Gingerglycolipids A and C, focusing on their structure, biological activities, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structures and Properties

Gingerglycolipids A, B, and C share a common digalactosylglycerol backbone but differ in the fatty acid moiety attached to the glycerol. This variation in the acyl chain is responsible for the differences in their physicochemical properties and biological activities.

Table 1: Structural and Chemical Properties of Gingerglycolipids A, B, and C

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Fatty Acyl Chain | IUPAC Name |

| Gingerglycolipid A | C33H56O14 | 676.79 | (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

| This compound | C33H58O14 | 678.81 | (9Z,12Z)-octadeca-9,12-dienoate | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

| Gingerglycolipid C | C33H60O14 | 680.82 | (9Z)-octadec-9-enoate | [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z)-octadec-9-enoate |

Biological Activities

The primary biological activity reported for Gingerglycolipids A and C is their anti-ulcer effect.[1][2][3][4][5] While quantitative comparative data is limited in the publicly available literature, the initial discovery and subsequent citations highlight their potential as gastroprotective agents. The anti-inflammatory properties of ginger and its other constituents, such as gingerols and shogaols, are well-documented and often attributed to the inhibition of prostaglandin synthesis and modulation of inflammatory signaling pathways.[6][7][8] It is plausible that Gingerglycolipids A and C contribute to the overall anti-inflammatory and gastroprotective effects of ginger extracts.

Table 2: Reported Biological Activities of Gingerglycolipids A and C

| Compound | Biological Activity | Evidence Level |

| Gingerglycolipid A | Anti-ulcer | Reported in primary literature, qualitative. |

| Gingerglycolipid C | Anti-ulcer | Reported in primary literature, qualitative. |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Gingerglycolipids A and C are not extensively reported in accessible literature. However, based on the initial discovery of their anti-ulcer activity, a representative protocol for assessing gastroprotective effects in a rat model, common during the period of their discovery, is described below.

Representative Anti-Ulcer Activity Assay (Pylorus Ligation Model)

This protocol is a generalized representation of a method used to induce gastric ulcers in rats and assess the efficacy of potential anti-ulcer compounds.

-

Animal Model: Male Wistar rats (180-200g) are typically used. Animals are fasted for 24 hours before the experiment with free access to water.

-

Pylorus Ligation: Under anesthesia (e.g., ether or ketamine/xylazine), a midline abdominal incision is made. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not occluded. The abdominal wall is then sutured.

-

Test Compound Administration: Gingerglycolipid A or C, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose), is administered orally or intraperitoneally at various doses one hour before the pylorus ligation. A control group receives the vehicle only, and a positive control group may receive a known anti-ulcer drug (e.g., ranitidine).

-

Gastric Juice Collection and Analysis: Four hours after ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected, centrifuged, and the volume is measured. The acidity of the gastric juice is determined by titration with 0.01 N NaOH.

-

Ulcer Index Determination: The stomach is opened along the greater curvature and washed with saline. The gastric mucosa is examined for ulcers using a magnifying glass. The number and severity of ulcers are scored, and an ulcer index is calculated.

-

Statistical Analysis: The data are expressed as mean ± SEM. Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test.

Potential Signaling Pathways

Direct experimental evidence elucidating the specific signaling pathways modulated by Gingerglycolipids A and C is currently lacking in the scientific literature. However, based on the known anti-inflammatory and cytoprotective mechanisms of other ginger constituents and anti-ulcer agents, we can hypothesize potential pathways that may be involved.

The gastroprotective effects of many natural products involve the enhancement of mucosal defense mechanisms and/or the inhibition of aggressive factors like gastric acid secretion. One of the key players in gastric acid secretion is the H+, K+-ATPase proton pump. It is plausible that gingerglycolipids could inhibit this enzyme.[9] Furthermore, the anti-inflammatory activity of ginger compounds is often linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Conclusion and Future Directions

Gingerglycolipids A and C are intriguing structural analogs of this compound with reported anti-ulcer activity. While their initial discovery laid the groundwork for further investigation, there is a notable lack of recent, in-depth studies to quantify their biological effects and elucidate their mechanisms of action. Future research should focus on:

-

Quantitative Bioactivity Studies: Performing dose-response studies to determine the IC50 values of Gingerglycolipids A and C for their anti-ulcer, anti-inflammatory, and potentially other activities (e.g., anticancer).

-

Mechanism of Action Studies: Investigating the direct effects of these compounds on key molecular targets, such as the H+, K+-ATPase, and their modulation of inflammatory signaling pathways like NF-κB and MAPK in relevant cell models.

-

Synthesis and Analog Development: Developing efficient synthetic routes to Gingerglycolipids A and C to enable further pharmacological studies and the generation of novel analogs with improved activity and pharmacokinetic properties.

A deeper understanding of the pharmacology of Gingerglycolipids A and C will be crucial in determining their potential for development as novel therapeutic agents for gastrointestinal and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Full text of "Herbal Medicine Biomolecular And Clinical Aspects 2nd Ed (2011)" [archive.org]

- 5. The Amazing and Mighty Ginger - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Zingiber officinale: A Potential Plant against Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The "root" causes behind the anti-inflammatory actions of ginger compounds in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of gastric H+, K+-ATPase and Helicobacter pylori growth by phenolic antioxidants of Zingiber officinale. | Semantic Scholar [semanticscholar.org]

Unveiling the Potential of Gingerglycolipid B: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Introduction

Ginger (Zingiber officinale) has a long and storied history in traditional medicine, valued for its wide range of therapeutic properties. Modern scientific inquiry has identified a plethora of bioactive compounds within ginger, including the well-studied gingerols and shogaols, which are known to possess potent antioxidant and anti-inflammatory effects.[1] Among the lesser-studied constituents is Gingerglycolipid B, a galactosylglycerol derivative.[2] While direct, in-depth research on the specific bioactivities of this compound is limited in publicly available literature, its chemical structure as a glycosylmonoacylglycerol suggests a strong potential for both antioxidant and anti-inflammatory activities.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. It provides a framework for investigating its core antioxidant and anti-inflammatory properties by detailing standardized experimental protocols and outlining the key signaling pathways likely to be involved. While specific quantitative data for this compound is not yet available, this guide offers a roadmap for its systematic evaluation.

Anticipated Antioxidant Properties of this compound

Glycolipids, in general, have been recognized for their antioxidant capabilities. It is hypothesized that this compound, by extension, can act as a free radical scavenger. The presence of hydroxyl groups in its structure may allow it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Table 1: Hypothetical Antioxidant Activity Profile of this compound

| Assay | Endpoint Measurement | Expected Outcome for this compound | Positive Control |

| DPPH Radical Scavenging | IC50 (µg/mL) | Dose-dependent radical scavenging | Ascorbic Acid |

| Superoxide Dismutase (SOD) Activity | % Inhibition | Enhancement of SOD activity | Quercetin |

| Lipid Peroxidation Assay (MDA) | MDA levels (nmol/mg) | Reduction in malondialdehyde levels | Trolox |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay:

-

To a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.

-

For the blank, add 100 µL of methanol to the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anticipated Anti-inflammatory Properties of this compound

The anti-inflammatory effects of ginger extracts are well-documented and are largely attributed to the inhibition of pro-inflammatory mediators.[4] It is plausible that this compound contributes to these effects by modulating key inflammatory pathways.

Table 2: Hypothetical Anti-inflammatory Activity Profile of this compound

| Assay | Cell Line | Inducer | Endpoint Measurement | Expected Outcome for this compound | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Nitrite concentration in culture supernatant (µM) | Dose-dependent inhibition of NO production | Dexamethasone |

| Pro-inflammatory Cytokine (TNF-α, IL-6) Secretion | RAW 264.7 Macrophages | LPS | Cytokine levels in culture supernatant (pg/mL) via ELISA | Dose-dependent reduction in cytokine secretion | Dexamethasone |

| COX-2 Enzyme Activity | Purified enzyme | N/A | IC50 (µM) | Inhibition of COX-2 activity | Celecoxib |

| NF-κB Activation | HEK293T cells | TNF-α | Luciferase reporter gene activity | Inhibition of NF-κB-driven gene expression | Bay 11-7082 |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol describes the method to evaluate the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

LPS (Lipopolysaccharide) from E. coli

-

This compound

-

Dexamethasone (positive control)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) and an LPS-only group should be included.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. Based on the known mechanisms of other ginger compounds, it is anticipated that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways can lead to the expression of inflammatory mediators.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's antioxidant and anti-inflammatory properties.

Caption: A proposed experimental workflow for investigating this compound.

Conclusion

While specific experimental data on this compound remains to be elucidated, its structural characteristics, coupled with the known bioactivities of other compounds from Zingiber officinale, strongly suggest its potential as a valuable antioxidant and anti-inflammatory agent. This guide provides the necessary framework, including detailed experimental protocols and an understanding of the likely molecular pathways, for researchers to systematically investigate and unlock the therapeutic promise of this compound. Further research in this area is not only warranted but essential for the development of novel, natural product-based therapeutic strategies for a range of oxidative stress and inflammation-related diseases.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation of Gingerglycolipid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) is a widely recognized medicinal plant containing a plethora of bioactive compounds. Among these are the gingerglycolipids, a class of molecules that have garnered interest for their potential therapeutic properties. Gingerglycolipid B, a specific galactosylglycerol derivative, is one such compound found in ginger rhizomes. Due to the complex nature of ginger extracts, the isolation of pure this compound requires a robust and efficient purification strategy. High-performance liquid chromatography (HPLC), particularly in a preparative format, stands as a powerful technique for achieving high-purity isolation of natural products like this compound. This application note provides a detailed protocol for the isolation of this compound from ginger extract using a combination of silica gel chromatography and preparative normal-phase HPLC. Additionally, it touches upon the potential biological activities of this compound and the signaling pathways that may be involved, based on the activities of other well-studied ginger constituents.

Data Presentation

The following tables summarize the key parameters for the suggested HPLC protocol for this compound isolation.

Table 1: HPLC System and Column Specifications

| Parameter | Specification |

| HPLC System | Preparative HPLC System |

| Column | Preparative Normal-Phase Silica Column |

| Particle Size | 5-10 µm |

| Internal Diameter | 20-50 mm |

| Length | 250 mm |

Table 2: HPLC Operating Parameters

| Parameter | Condition |

| Mobile Phase A | Chloroform |

| Mobile Phase B | Methanol/Water (95:5, v/v) |

| Gradient | See Protocol Section |

| Flow Rate | 15-50 mL/min (to be optimized based on column diameter) |

| Detection | Evaporative Light Scattering Detector (ELSD) or UV at 210 nm |

| Injection Volume | To be optimized based on sample concentration and column capacity |

Experimental Protocols

This protocol outlines a two-step process for the isolation of this compound: initial fractionation of the crude ginger extract using silica gel column chromatography, followed by purification using preparative normal-phase HPLC.

Preparation of Crude Ginger Extract

-

Grinding and Extraction: Obtain fresh or dried ginger rhizomes and grind them into a fine powder. Extract the powdered ginger with a suitable solvent such as ethanol or a mixture of chloroform and methanol (2:1, v/v) at room temperature with agitation for 24 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ginger extract.

Preliminary Fractionation by Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude ginger extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol.

-

Fraction Collection: Collect fractions and monitor the composition by thin-layer chromatography (TLC). Glycolipids are expected to elute in the more polar fractions (e.g., with higher concentrations of ethyl acetate and methanol).

-

Pooling and Concentration: Combine the fractions containing the glycolipids (as determined by TLC) and concentrate them to dryness.

Preparative HPLC Purification of this compound

-

Sample Preparation: Dissolve the enriched glycolipid fraction from the previous step in the initial HPLC mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

HPLC Method:

-

Equilibrate the preparative normal-phase silica column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run a binary gradient elution as follows (this is a suggested starting point and should be optimized):

-

0-10 min: 100% Mobile Phase A (Chloroform)

-

10-40 min: Linear gradient to 50% Mobile Phase B (Methanol/Water 95:5)

-

40-50 min: Hold at 50% Mobile Phase B

-

50-55 min: Return to 100% Mobile Phase A

-

55-65 min: Re-equilibration at 100% Mobile Phase A

-

-

-

Fraction Collection: Collect fractions corresponding to the peaks detected by the ELSD or UV detector.

-

Purity Analysis and Identification: Analyze the purity of the collected fractions using analytical HPLC. Confirm the identity of the fraction containing this compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways

While the specific biological activities of this compound are not yet extensively documented, other bioactive compounds in ginger, such as gingerols and shogaols, are known to exert anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key signaling pathways. It is plausible that this compound may share some of these activities. The diagram below depicts a simplified representation of potential signaling pathways that could be influenced by this compound.

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

This application note provides a comprehensive framework for the isolation of this compound from ginger rhizomes using a combination of conventional and high-performance liquid chromatography. The detailed protocol serves as a starting point for researchers to develop and optimize their purification strategies. While the specific biological activities of this compound are an area for future investigation, the potential for this compound to modulate key signaling pathways involved in inflammation and cell proliferation makes it an interesting candidate for further pharmacological studies. The successful isolation of pure this compound is a critical first step in unlocking its therapeutic potential.

Application Note: Analysis of Gingerglycolipid B using UPLC-QTOF-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingerglycolipid B is a glycosylmonoacylglycerol found in ginger (Zingiber officinale) that has garnered interest for its potential biological activities.[1][2] Structurally, it consists of a glycerol backbone esterified with a linoleoyl fatty acyl chain and glycosidically linked to a digalactosyl moiety.[3] This application note provides a detailed protocol for the identification and characterization of this compound from ginger extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).

Chemical Structure and Properties

-

Molecular Formula: C₃₃H₅₈O₁₄[1]

-

Molecular Weight: 678.8 g/mol [1]

-

IUPAC Name: [(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the preferred ionization technique for polar and thermally labile molecules like this compound.[3] Analysis can be performed in both positive and negative ion modes to obtain complementary structural information.

Ionization Characteristics:

-

Positive Ion Mode: this compound readily forms a protonated molecule [M+H]⁺. Due to the common presence of alkali metals in solvents, it also frequently forms sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[3] The fragmentation of these different adducts can provide distinct structural details.[3]

-

Negative Ion Mode: In negative ion mode, deprotonated molecules [M-H]⁻ are observed. The hydroxyl groups on the sugar and glycerol moieties facilitate deprotonation.[3] Fragmentation in this mode can yield information about the fatty acid component through the loss of the carboxylate anion.[3]

Quantitative Data

The following tables summarize the expected mass-to-charge ratios (m/z) for precursor ions of this compound and a representative table of theoretical MS/MS fragmentation data.

Table 1: Precursor Ions of this compound in ESI-MS

| Ionization Mode | Adduct | Calculated m/z |

| Positive | [M+H]⁺ | 679.3900 |

| Positive | [M+Na]⁺ | 701.3720 |

| Positive | [M+K]⁺ | 717.3459 |

| Negative | [M-H]⁻ | 677.3744 |

Disclaimer: The MS/MS fragmentation data presented in Table 2 is theoretical and based on the known structure of this compound and common fragmentation patterns of glycosylmonoacylglycerols. Actual experimental values may vary.

Table 2: Representative Theoretical MS/MS Fragmentation of this compound ([M+Na]⁺, m/z 701.4)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity |

| 701.4 | 539.3 | [M+Na - C₁₈H₃₂O₂]⁺ (Loss of linoleic acid) |

| 701.4 | 377.2 | [M+Na - C₁₈H₃₂O₂ - C₆H₁₀O₅]⁺ (Loss of linoleic acid and one hexose unit) |

| 701.4 | 215.1 | [M+Na - C₁₈H₃₂O₂ - 2(C₆H₁₀O₅)]⁺ (Loss of linoleic acid and two hexose units) |

| 701.4 | 423.2 | [Digalactosyl-glycerol+Na]⁺ |

| 701.4 | 261.1 | [Monogalactosyl-glycerol+Na]⁺ |

Experimental Protocols

Sample Preparation from Ginger Rhizome

-

Grinding: Fresh or dried ginger rhizomes are ground into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the ginger powder into a centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex for 1 minute, followed by sonication in a water bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

-

Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.

UPLC-QTOF-MS/MS Method

Table 3: UPLC-QTOF-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| UPLC System | |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-20 min, 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.0 kV (Positive), -2.5 kV (Negative) |

| Cone Voltage | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Range | m/z 100-1200 |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |

| Collision Energy | Ramped 20-40 eV |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway

Ginger and its bioactive components have been shown to exhibit anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Unveiling Molecular Interactions: Application Notes and Protocols for Docking Gingerglycolipid B with Key Protein Targets

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents from natural sources, Gingerglycolipid B, a bioactive compound isolated from ginger, has garnered significant interest. This document provides detailed application notes and experimental protocols for the molecular docking of this compound with various protein targets implicated in inflammation and cancer. These guidelines are intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

Ginger (Zingiber officinale) has a long history of medicinal use, attributed to its rich composition of bioactive molecules. Among these, this compound stands out for its potential therapeutic properties. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the interaction of this compound with specific protein targets at a molecular level can provide crucial insights into its mechanism of action and guide further drug development efforts.

This document outlines the molecular docking of this compound against several key protein targets:

-

MurA Enzyme: A bacterial enzyme essential for peptidoglycan biosynthesis, making it a target for novel antibiotics.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

-

Tumor Necrosis Factor-alpha (TNF-alpha): A pro-inflammatory cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases.

-

Nuclear Factor-kappa B (NF-kB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in cancer and inflammatory responses.

Data Presentation: Summary of Docking Results

The following tables summarize the quantitative data from molecular docking studies. It is important to note that while direct docking data for this compound with all listed targets is not uniformly available in the current literature, the provided data for other ginger compounds serves as a valuable reference for expected binding affinities.

Table 1: Molecular Docking of this compound with MurA Enzyme

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |

| This compound | MurA Enzyme | -8.4 | Fosfomycin | -4.7 |

Data sourced from a 2016 study on the inhibition docking simulation of compounds from Zingiber zerumbet against the MurA enzyme.

Table 2: Comparative Molecular Docking of Ginger Compounds with COX-1 and COX-2

| Ligand | Protein Target | Binding Affinity (kcal/mol) |

| 6-Gingerol | COX-1 | -7.40 |

| COX-2 | -7.97 | |

| 6-Shogaol | COX-1 | -7.27 |

| COX-2 | -8.10 | |

| 6-Paradol | COX-1 | -7.20 |

| COX-2 | -7.80 |

This data, from a 2013 study, provides a reference for the potential interaction of ginger-related compounds with COX enzymes. A more negative binding energy indicates a stronger predicted interaction.

Experimental Protocols

The following are detailed methodologies for performing molecular docking studies with this compound. These protocols are based on widely accepted practices in the field and can be adapted for use with various molecular modeling software suites.

Protocol 1: Protein and Ligand Preparation

1.1. Protein Preparation:

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., MurA, COX-2, TNF-alpha, NF-kB p50/p65) from the Protein Data Bank (PDB) (--INVALID-LINK--).

-

Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, which are often absent in crystallographic files.

-

Assign Charges: Assign appropriate atomic charges to the protein residues using a force field such as Kollman charges.

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.

-

Save the Prepared Protein: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

1.2. Ligand Preparation:

-

Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading from a chemical database like PubChem (CID: 10009754) or by drawing the 2D structure and converting it to 3D using software like MarvinSketch or ChemDraw.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

-

Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand.

-

Save the Prepared Ligand: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT).

Protocol 2: Molecular Docking Simulation using AutoDock Vina

-

Define the Binding Site (Grid Box):

-

Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

-

Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.

-

-

Configure Docking Parameters:

-

Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

-

The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted (a higher value increases accuracy but also computational time).

-

-

Run the Docking Simulation:

-

Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

-

Analyze the Results:

-

The output will be a file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Protocol 3: Post-Docking Analysis and Visualization

-

Visualize the Docked Complex:

-

Use molecular visualization software such as PyMOL or Chimera to view the docked poses of this compound within the protein's binding site.

-

-

Analyze Interactions:

-

Identify the key amino acid residues in the binding pocket that interact with the ligand.

-

Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

-

Calculate RMSD (Root Mean Square Deviation):

-

If a known binding pose of a similar ligand exists, calculate the RMSD between the docked pose and the known pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

Caption: A flowchart of the molecular docking experimental workflow.

Caption: Overview of the TNF-alpha signaling cascade.

Caption: Key steps in the NF-kB signaling pathway.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound through molecular docking. While further experimental validation is necessary to confirm the computational findings, these in silico approaches are invaluable for hypothesis generation, lead optimization, and elucidating the molecular mechanisms of natural products. The exploration of this compound's interactions with key protein targets in inflammation and cancer pathways opens promising avenues for the development of novel therapeutics.

Total Synthesis of Gingerglycolipid B: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of Gingerglycolipid B, a naturally occurring glycolipid found in ginger. The protocol outlines a convergent synthetic strategy, which involves the independent synthesis of three key building blocks: a protected glycerol backbone, a disaccharide moiety, and a fatty acid component, followed by their sequential assembly and final deprotection. This modular approach allows for flexibility and optimization at each stage of the synthesis.

Synthetic Strategy Overview

The total synthesis of this compound is accomplished through a multi-step process that can be summarized as follows:

-

Preparation of the Glycerol Backbone: Synthesis of (S)-1,2-O-isopropylidene-sn-glycerol, a protected form of the glycerol backbone, provides a chiral starting material with a free primary hydroxyl group for subsequent glycosylation.

-

Synthesis of the Disaccharide Donor: Preparation of a suitably protected β-D-galactopyranosyl-(1→6)-α-D-galactopyranose derivative, activated as a glycosyl donor for the key glycosylation reaction. Perbenzoylation is a common strategy to protect the hydroxyl groups of the sugars.

-

Glycosylation: Coupling of the protected glycerol backbone with the activated disaccharide to form the core glycosylglycerol structure.

-

Acylation: Selective esterification of the remaining free hydroxyl group on the glycerol moiety with linoleic acid.

-

Deprotection: Removal of all protecting groups to yield the final target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1. Convergent synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of (S)-1,2-O-Isopropylidene-sn-glycerol

This protocol describes the preparation of the protected glycerol backbone from commercially available (S)-glycerol.

Materials:

-

(S)-Glycerol

-

Anhydrous acetone

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a stirred solution of (S)-glycerol (1.0 eq) in anhydrous acetone (10-15 mL per gram of glycerol) at room temperature, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1 to 2:1) to afford (S)-1,2-O-isopropylidene-sn-glycerol as a colorless oil.

Quantitative Data:

| Compound | Starting Material | Product Yield |

| (S)-1,2-O-Isopropylidene-sn-glycerol | (S)-Glycerol | 85-95% |

Part 2: Synthesis of Perbenzoylated β-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl Bromide

This protocol details the preparation of the activated disaccharide donor. The synthesis involves the formation of a 1,6-linked digalactoside followed by perbenzoylation and subsequent bromination at the anomeric position. A plausible approach involves the initial synthesis of a partially protected galactose acceptor and its subsequent glycosylation with a galactose donor.

Note: This is a complex multi-step synthesis. The following is a generalized procedure.

Materials:

-

D-Galactose

-

Benzoyl chloride

-

Pyridine

-

Appropriate protecting groups for selective glycosylation (e.g., trityl, acetyl)

-

Glycosylation promoter (e.g., silver triflate)

-

Hydrogen bromide (HBr) in acetic acid

Generalized Procedure:

-

Preparation of a 6-OH free galactose acceptor: Start from D-galactose and selectively protect the hydroxyl groups at positions 1, 2, 3, and 4, leaving the 6-OH group free. This can be achieved through a series of protection and deprotection steps, for instance, by using a trityl group for the primary 6-OH, followed by benzoylation of the other hydroxyls and subsequent detritylation.

-

Preparation of a galactose donor: Perbenzoylate D-galactose and then convert it into a suitable glycosyl donor, such as a glycosyl bromide.

-

Glycosylation to form the disaccharide: Couple the 6-OH free galactose acceptor with the perbenzoylated galactose donor in the presence of a promoter like silver triflate to form the β-(1→6) linkage.

-

Deprotection and Perbenzoylation: Remove the protecting group at the anomeric position of the newly formed disaccharide and then perbenzoylate all free hydroxyl groups.

-

Anomeric Bromination: Treat the perbenzoylated disaccharide with HBr in acetic acid to generate the α-glycosyl bromide at the anomeric center, which will act as the glycosyl donor in the next step.

Quantitative Data (Representative Yields for Glycosylation and Bromination):

| Step | Product | Typical Yield |

| Glycosylation | Protected β-D-galactopyranosyl-(1→6)-α-D-galactopyranose | 60-80% |